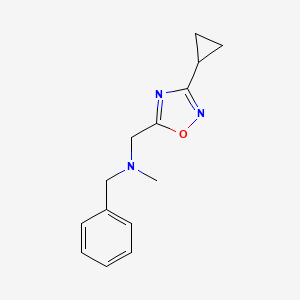
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea, also known as DIuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the class of urea herbicides and is known for its high efficacy against a broad range of weed species. DIuron was first introduced in the 1950s and has since then become one of the most widely used herbicides in the world.
Mechanism of Action
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during the light-dependent reactions of photosynthesis. By inhibiting this protein, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea prevents the transfer of electrons and thus disrupts the photosynthetic process.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea have been extensively studied. It has been found to cause a range of effects in plants, including inhibition of photosynthesis, reduced growth, and chlorosis. In addition to its effects on plants, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has also been found to have toxic effects on aquatic organisms and is known to accumulate in the environment.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a broad range of weed species, making it a useful tool for studying plant physiology and biochemistry. However, its toxicity to aquatic organisms and potential environmental impact should be taken into consideration when using it in laboratory experiments.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. One area of interest is the development of new herbicides based on the structure of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. Another area of interest is the potential use of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea in cancer treatment. Studies have shown that N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, research on the environmental impact of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea and its potential effects on human health is an important area of future research.
Synthesis Methods
The synthesis of N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea involves the reaction of 3,5-dichloroaniline with hydroxylamine hydrochloride to form 3,5-dichloroisonitrosamine. This intermediate is then reacted with urea to form N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has been extensively studied for its herbicidal properties and has been found to be highly effective against a broad range of weed species. Its use in agriculture has been well established and it is considered to be one of the most important herbicides in modern agriculture. In addition to its use as a herbicide, N-(3,5-dichlorophenyl)-N'-3-isoxazolylurea has also been studied for its potential applications in other areas such as cancer treatment and as a fungicide.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-6-3-7(12)5-8(4-6)13-10(16)14-9-1-2-17-15-9/h1-5H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHBTMIUGIIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)


![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![1-[4-(3-isopropylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4929413.png)
![8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate](/img/structure/B4929415.png)